molecular formula C7H9Cl2NO B1369885 3-(Chloromethyl)-2-methoxypyridine hydrochloride CAS No. 117934-34-6

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Cat. No. B1369885
M. Wt: 194.06 g/mol
InChI Key: PFQPCKUWKAWAMG-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and other identifiers like the CAS number.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and the yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis Methods

  • 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been synthesized through various methods. One method involved maltol undergoing methylation, chloridation, oxidation, and methoxylation to yield 2-methyl-3, 4-dimethoxypyridine-N-oxide, which was then chloridized to obtain the title compound with an overall yield of 10.5% (Dai Gui-yuan, 2003).
  • Another synthesis approach for a related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis processes, achieving a yield of 63.6% (Dai Gui, 2004).

Chemical Reactions

  • 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been used in various chemical reactions. For example, its lithiation pathway was investigated using deuterated probes, revealing critical availability of H-6 and H-3 protons for complete C-3 lithiation, suggesting a complex process involving precomplexation of lithium dialkylamides (P. Gros, S. Choppin, Y. Fort, 2003).
  • Another study demonstrated the gas-phase methylation of 2-methoxypyridine with dimethylchlorinium ion, offering insights into the reaction mechanisms and comparisons with solution reactivity (R. O’Hair et al., 1995).

Catalysis and Polymerization

  • The compound has also been involved in the design of catalytic carbonylative polymerizations of heterocycles, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s (Guosheng Liu, L. Jia, 2004).

Formation of Pyridyne Precursors

  • 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been developed as a precursor for 2,3-pyridyne, a reactive intermediate in organic synthesis. It reacted regioselectively with 2-methoxyfuran and 2-methylfuran (M. Walters, P. Carter, Satyajit Banerjee, 1992).

Additional Applications

  • The compound has been used in various other synthesis processes, like forming 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones, which possess important properties such as intense fluorescence and antiphlogistic activity (O. V. Ershov et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.


properties

IUPAC Name

3-(chloromethyl)-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQPCKUWKAWAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593638
Record name 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-methoxypyridine hydrochloride

CAS RN

117934-34-6
Record name 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

51 ml of thionyl chloride (696.67 mmol) were added dropwise to 17 g of 2-methoxy-3-picolyl alcohol.HCl (96.76 mmol) suspended in 60 ml of DCM, the solution was stirred at room temperature for 1 h, the solvent and excess thionyl chloride were removed under reduced pressure, and the residue was codistilled 4 times with methanol under reduced pressure and subsequently extracted by stirring with ether. 15.2 g of is 2-methoxy-3-picolyl chloride hydrochloride (81%) were obtained as a white crystalline salt.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
96.76 mmol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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